molecular formula C11H19ClO B14292360 (E)-9-methyldec-7-enoyl Chloride CAS No. 112375-58-3

(E)-9-methyldec-7-enoyl Chloride

Cat. No.: B14292360
CAS No.: 112375-58-3
M. Wt: 202.72 g/mol
InChI Key: GKERBAXWYQPGJP-SOFGYWHQSA-N
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Description

(E)-9-methyldec-7-enoyl Chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a double bond in the (E)-configuration and a methyl group at the 9th position of the dec-7-enoyl chain. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-9-methyldec-7-enoyl Chloride typically involves the reaction of (E)-9-methyldec-7-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(E)-9-methyldec-7-enoic acid+SOCl2(E)-9-methyldec-7-enoyl Chloride+SO2+HCl\text{(E)-9-methyldec-7-enoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (E)-9-methyldec-7-enoic acid+SOCl2​→(E)-9-methyldec-7-enoyl Chloride+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-9-methyldec-7-enoyl Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common reagents include alcohols, amines, and water. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Formed from the reaction with water or through oxidation.

Scientific Research Applications

(E)-9-methyldec-7-enoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-9-methyldec-7-enoyl Chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride: A simpler acyl chloride with a similar reactivity profile.

    Benzoyl Chloride: An aromatic acyl chloride that undergoes similar reactions but has different physical properties due to the presence of the benzene ring.

    Propionyl Chloride: Another aliphatic acyl chloride with a shorter carbon chain.

Uniqueness

(E)-9-methyldec-7-enoyl Chloride is unique due to the presence of the double bond in the (E)-configuration and the methyl group at the 9th position. These structural features can influence its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

112375-58-3

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

IUPAC Name

(E)-9-methyldec-7-enoyl chloride

InChI

InChI=1S/C11H19ClO/c1-10(2)8-6-4-3-5-7-9-11(12)13/h6,8,10H,3-5,7,9H2,1-2H3/b8-6+

InChI Key

GKERBAXWYQPGJP-SOFGYWHQSA-N

Isomeric SMILES

CC(C)/C=C/CCCCCC(=O)Cl

Canonical SMILES

CC(C)C=CCCCCCC(=O)Cl

Origin of Product

United States

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